molecular formula C7H6N2O2 B13134375 3-Aminobenzo[d]isoxazol-7-ol

3-Aminobenzo[d]isoxazol-7-ol

Cat. No.: B13134375
M. Wt: 150.13 g/mol
InChI Key: BABXLCAEQBKEBY-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazol-7-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), but there are also metal-free synthetic routes available .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The choice of method would depend on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .

Scientific Research Applications

3-Aminobenzo[d]isoxazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. For example, some derivatives of isoxazole are known to inhibit enzymes or interact with receptors in the body. The exact pathways and targets depend on the specific structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dimethylisoxazole
  • 5-Amino-3-methylisoxazole
  • 4,5-Dihydroisoxazole

Uniqueness

3-Aminobenzo[d]isoxazol-7-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other isoxazole derivatives, it may offer different therapeutic potentials and synthetic applications .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-amino-1,2-benzoxazol-7-ol

InChI

InChI=1S/C7H6N2O2/c8-7-4-2-1-3-5(10)6(4)11-9-7/h1-3,10H,(H2,8,9)

InChI Key

BABXLCAEQBKEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2N

Origin of Product

United States

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